GDC-0152 Versus AT-406: Superior ML-IAP Affinity with More Balanced Multi-IAP Profile
GDC-0152 demonstrates 4.7-fold higher affinity for ML-IAP (Ki = 14 nM) compared to XIAP (Ki = 28 nM), whereas AT-406 exhibits the opposite selectivity, with 35-fold higher affinity for cIAP1 (Ki = 1.9 nM) than for XIAP (Ki = 66.4 nM) [1]. For experiments requiring robust ML-IAP antagonism—relevant in glioblastoma where ML-IAP expression correlates with poor patient survival—GDC-0152 provides quantifiably stronger target engagement at this IAP family member compared to AT-406 [2]. Additionally, GDC-0152 maintains a more balanced multi-IAP inhibition profile (XIAP 28 nM, cIAP1 17 nM, cIAP2 43 nM, ML-IAP 14 nM) [3].
| Evidence Dimension | Ki for ML-IAP (Livin) BIR domain |
|---|---|
| Target Compound Data | 14 nM (GDC-0152) |
| Comparator Or Baseline | AT-406: No reported sub-100 nM affinity for ML-IAP; primary potency directed at cIAP1 (Ki = 1.9 nM) and XIAP (Ki = 66.4 nM) |
| Quantified Difference | GDC-0152 binds ML-IAP with Ki = 14 nM; AT-406 does not demonstrate comparable ML-IAP engagement |
| Conditions | Cell-free competitive binding assay using purified BIR domains; Ki calculated from IC50 values |
Why This Matters
For studies targeting ML-IAP-driven malignancies (glioblastoma, melanoma) where ML-IAP expression predicts therapeutic resistance, GDC-0152 offers quantitatively validated target engagement not demonstrated by AT-406.
- [1] Bioll. IAP Inhibitor Comparison Table: AT-406 (SM-406) and GDC-0152 Ki Values. View Source
- [2] Tchoghandjian A, Soubéran A, Tabouret E, Colin C, Denicolaï E, Jiguet-Jiglaire C, El-Battari A, Villard C, Baeza-Kallee N, Figarella-Branger D. Inhibitor of apoptosis protein expression in glioblastomas and their in vitro and in vivo targeting by SMAC mimetic GDC-0152. Cell Death & Disease. 2016;7(8):e2325. View Source
- [3] Flygare JA, Beresini M, Budha N, Chan H, Chan IT, Cheeti S, Cohen F, Deshayes K, Doerner K, Eckhardt SG, et al. Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). Journal of Medicinal Chemistry. 2012;55(9):4101-4113. View Source
